molecular formula C10H13Cl B057190 Neophyl chloride CAS No. 515-40-2

Neophyl chloride

Cat. No. B057190
CAS RN: 515-40-2
M. Wt: 168.66 g/mol
InChI Key: DNXXUUPUQXSUFH-UHFFFAOYSA-N
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Patent
US07390910B2

Procedure details

Following a literature procedure, (Leffler, J. E.; Barbas, J. T. JACS. 1981, 103(26), 7768-7773), to a mixture of magnesium turnings (9.5 g) and neophyl chloride (7.5 mL) in tetrahydrofuran (100 mL) is added a spatula tip of iodine and 1,2-dibromoethane (1 mL). The mixture is heated gently with under a heat gun to initiate a vigorous reaction. A solution of neophyl chloride (57 mL) in tetrahydrofuran (360 mL) is added dropwise over the course of 90 minutes. Following completion of the addition, the reaction mixture is stirred for an additional five hours, then solid carbon dioxide (25 g) is added to the flask. After 10 minutes, the flask is transferred to a 40° C. water bath until all carbon dioxide had sublimed. The solvent is then removed under reduced pressure to afford the title compound (58 g, 81%) as a white paste. MS (ES+): (M+H)=178.8
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
81%

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Cl)[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:5])[CH3:4].II.BrCCBr.[C:19](=[O:21])=[O:20]>O1CCCC1>[CH3:4][C:3]([CH3:5])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:2][C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C(C)(C)C1=CC=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
1 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
57 mL
Type
reactant
Smiles
C(C(C)(C)C1=CC=CC=C1)Cl
Name
Quantity
360 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for an additional five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated gently with under a heat gun
CUSTOM
Type
CUSTOM
Details
a vigorous reaction
ADDITION
Type
ADDITION
Details
completion of the addition
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
is transferred to a 40° C.
CUSTOM
Type
CUSTOM
Details
The solvent is then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(CC(=O)O)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.